2,5-Dibromonicotinaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

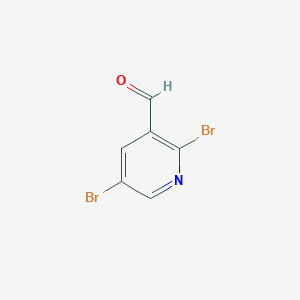

2,5-Dibromonicotinaldehyde is an organic compound with the molecular formula C6H3Br2NO. It is a derivative of nicotinaldehyde, where two bromine atoms are substituted at the 2nd and 5th positions of the pyridine ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Wissenschaftliche Forschungsanwendungen

2,5-Dibromonicotinaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,5-Dibromonicotinaldehyde can be synthesized through the bromination of nicotinaldehyde. The process typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of 2,5-Dibromonicotinaldehyde may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and yield of the product. The compound is then purified through crystallization or chromatography techniques .

Types of Reactions:

Oxidation: 2,5-Dibromonicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form 2,5-dibromonicotinyl alcohol or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products:

Oxidation: 2,5-Dibromonicotinic acid.

Reduction: 2,5-Dibromonicotinyl alcohol.

Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 2,5-Dibromonicotinaldehyde involves its interaction with various molecular targets. The bromine atoms enhance its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects such as enzyme inhibition or modulation of cellular pathways .

Vergleich Mit ähnlichen Verbindungen

- 2,3-Dibromonicotinaldehyde

- 2,6-Dibromonicotinaldehyde

- 3,5-Dibromonicotinaldehyde

Comparison: 2,5-Dibromonicotinaldehyde is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions. This uniqueness makes it valuable for specific applications where other isomers may not be as effective .

Biologische Aktivität

2,5-Dibromonicotinaldehyde is a brominated derivative of nicotinaldehyde, a compound known for its diverse biological activities. This article explores the biological activity of 2,5-dibromonicotinaldehyde, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

2,5-Dibromonicotinaldehyde has the molecular formula C₆H₄Br₂N₁O and features two bromine atoms attached to the aromatic ring of nicotinaldehyde. The presence of these halogen substituents significantly influences its biological activity.

Anticancer Activity

Recent studies have indicated that 2,5-dibromonicotinaldehyde exhibits anticancer properties . For instance, research has shown that it can inhibit the proliferation of various cancer cell lines. A study demonstrated that this compound has an IC50 value in the micromolar range against human cancer cells, suggesting a potent anticancer effect .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 10.0 |

Anti-inflammatory Effects

2,5-Dibromonicotinaldehyde has also been reported to possess anti-inflammatory properties . It significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's mechanism involves the suppression of NF-κB activation pathways, which are crucial in inflammatory responses .

Antioxidant Activity

The compound demonstrates antioxidant activity , effectively scavenging free radicals and reducing oxidative stress in cellular models. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition

Research indicates that 2,5-dibromonicotinaldehyde acts as an inhibitor of several key enzymes involved in disease processes:

- Acetylcholinesterase (AChE) : The compound shows promising inhibitory activity against AChE, which is relevant for Alzheimer's disease treatment.

- Cyclooxygenase (COX) : It inhibits COX enzymes involved in inflammatory pathways, further supporting its anti-inflammatory potential .

The biological activities of 2,5-dibromonicotinaldehyde can be attributed to its ability to modulate various biochemical pathways:

- NF-κB Pathway : By inhibiting this pathway, the compound reduces inflammation and may contribute to its anticancer effects.

- Oxidative Stress Modulation : Its antioxidant properties help mitigate oxidative damage by enhancing cellular defense mechanisms against ROS .

Case Studies

Several case studies have highlighted the therapeutic potential of 2,5-dibromonicotinaldehyde:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups.

- Clinical Relevance : Preliminary clinical evaluations suggest that patients receiving treatments incorporating this compound experienced fewer side effects and improved quality of life due to its dual action as an anticancer and anti-inflammatory agent .

Eigenschaften

IUPAC Name |

2,5-dibromopyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMNFJYZMBEHNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427613 |

Source

|

| Record name | 2,5-Dibromonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852181-11-4 |

Source

|

| Record name | 2,5-Dibromonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.